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Lack of Direct Comparative In Vivo Studies on
Dicreatine Malate and Creatine Nitrate
A thorough review of existing scientific literature reveals a notable absence of direct in vivo

studies comparing the ergogenic efficacy of dicreatine malate and creatine nitrate. The

available research primarily focuses on comparing these newer creatine formulations against

the extensively studied creatine monohydrate or a placebo. Consequently, a head-to-head

comparison with supporting experimental data from a single study is not feasible at this time.

This guide will, therefore, present the available in vivo evidence for each compound separately

to provide an indirect comparison of their potential ergogenic effects. The information is

collated from individual studies, and any conclusions drawn from comparing the data should be

done with the understanding that the experimental conditions were not identical.

Creatine Nitrate: In Vivo Ergogenic Efficacy
Creatine nitrate is a form of creatine that is bonded to a nitrate group. The rationale behind this

formulation is to leverage the potential vasodilatory effects of nitrate, which may enhance blood

flow and nutrient delivery to the muscles.
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Performance
Metric

Dosage Duration Results Study

Bench Press

1RM
3g and 6g/day 5 days

Significant

improvements

observed.[1][2]

Dalton et al.

(2017)

Leg Press 1RM 3g and 6g/day 5 days

Significant

improvements

observed.[1]

Dalton et al.

(2017)

Leg Press

Endurance (reps

at 70% 1RM)

3g and 6g/day 5 days

Significant

improvements

observed.[1][2]

Dalton et al.

(2017)

4km Cycling

Time Trial
3g and 6g/day 5 days

No significant

ergogenic effect.

[1][2]

Dalton et al.

(2017)

Muscle Creatine

Levels

6g or 12g/day for

7 days, then 1.5g

or 3g/day for 21

days

28 days

Did not increase

to the same

degree as

creatine

monohydrate.[1]

Unknown

Lifting Volume Not specified Not specified

Increase in lifting

volume

compared to

placebo, but no

significant

difference

compared to

creatine

monohydrate.[3]

Unknown

Experimental Protocols
Dalton et al. (2017) Study on Acute and Short-Term Creatine Nitrate Supplementation
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Objective: To assess the acute and short-term effects of creatine nitrate on performance and

recovery from intense resistance exercise.[1]

Subjects: Healthy, resistance-trained individuals.

Design: A randomized, double-blind, placebo-controlled crossover study.

Supplementation Protocol: Participants ingested either a placebo, 3g of creatine nitrate, or

6g of creatine nitrate daily for 5 days.[1][2]

Performance Testing:

1 Repetition Maximum (1RM): Bench press and leg press were assessed to determine

maximal strength.

Muscular Endurance: Repetitions to failure were performed on the bench press and leg

press at 70% of the individual's 1RM.[2]

Anaerobic Power: A 4km cycling time trial was conducted.[1][2]

Data Analysis: Changes from baseline were analyzed using 95% confidence intervals.

Dicreatine Malate: In Vivo Ergogenic Efficacy
Dicreatine malate, often referred to as creatine malate, is creatine bound to malic acid. Malic

acid is an intermediate in the Krebs cycle, and it is hypothesized that this combination could

enhance ATP production and have a synergistic ergogenic effect.
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Performanc
e Metric

Dosage Duration
Subject
Group

Results Study

Relative Peak

Power
Not specified 6 weeks Sprinters

Significantly

higher

increases

compared to

placebo.[4]

Tyka et al.

Absolute

Peak Power
Not specified 6 weeks Sprinters

Significantly

higher

increases

compared to

placebo.[4]

Tyka et al.

Total Work Not specified 6 weeks Sprinters

Significantly

higher

increases

compared to

placebo.[4]

Tyka et al.

Growth

Hormone

(post-

exercise)

Not specified 6 weeks Sprinters

Significant

increase after

the loading

period.[4]

Tyka et al.

Distance

Covered

(graded test)

Not specified 6 weeks

Long-

distance

runners

Significant

increase

observed.[4]

Tyka et al.

Maximal

Oxygen

Uptake (VO2

max)

Not specified 6 weeks

Long-

distance

runners

No significant

changes.[4]
Tyka et al.

Experimental Protocols
Tyka et al. Study on Creatine Malate Supplementation in Sprinters and Long-Distance Runners

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.researchgate.net/publication/274088638_Effect_of_creatine_malate_supplementation_on_physical_performance_body_composition_and_selected_hormone_levels_in_spinters_and_long-distance_runners
https://www.researchgate.net/publication/274088638_Effect_of_creatine_malate_supplementation_on_physical_performance_body_composition_and_selected_hormone_levels_in_spinters_and_long-distance_runners
https://www.researchgate.net/publication/274088638_Effect_of_creatine_malate_supplementation_on_physical_performance_body_composition_and_selected_hormone_levels_in_spinters_and_long-distance_runners
https://www.researchgate.net/publication/274088638_Effect_of_creatine_malate_supplementation_on_physical_performance_body_composition_and_selected_hormone_levels_in_spinters_and_long-distance_runners
https://www.researchgate.net/publication/274088638_Effect_of_creatine_malate_supplementation_on_physical_performance_body_composition_and_selected_hormone_levels_in_spinters_and_long-distance_runners
https://www.researchgate.net/publication/274088638_Effect_of_creatine_malate_supplementation_on_physical_performance_body_composition_and_selected_hormone_levels_in_spinters_and_long-distance_runners
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8822164?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Objective: To determine the ergogenic effect of creatine malate (CML) supplementation in

athletes with different training specializations and to compare changes in body composition,

physical performance, and hormone levels.[4]

Subjects: Trained sprinters and long-distance runners.

Design: A placebo-controlled study.

Supplementation Protocol: Athletes were divided into subgroups that received either creatine

malate or a placebo for six weeks in conjunction with their regular training.[4]

Performance Testing:

Anaerobic Exercise Indices: Assessed through graded exercise testing to determine peak

power and total work.[4]

Endurance Performance: The distance covered during a graded exercise test was

measured.[4]

Hormonal Analysis: Blood samples were taken to measure levels of hormones, including

growth hormone.

Data Analysis: Statistical analysis was performed to compare the changes between the

supplemented and placebo groups.

Signaling Pathway and Experimental Workflow
The primary mechanism of action for all forms of creatine is to increase the intramuscular

storage of phosphocreatine. This, in turn, facilitates the rapid regeneration of adenosine

triphosphate (ATP), the primary energy currency of the cell, particularly during high-intensity,

short-duration exercise.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [In vivo study comparing the ergogenic efficacy of
dicreatine malate and creatine nitrate]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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